
Nivolumab
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Overview
Description
Nivolumab is a human immunoglobulin G4 monoclonal antibody that targets the programmed death receptor-1 (PD-1) on T cells. It is primarily used as an immunotherapy for various types of cancer, including melanoma, non-small cell lung cancer, renal cell carcinoma, Hodgkin lymphoma, and more . By blocking the PD-1 pathway, this compound enhances the body’s immune response against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nivolumab is produced using recombinant DNA technology in Chinese hamster ovary cells . The process involves the insertion of the gene encoding the antibody into the cells, which then produce the antibody through natural cellular processes. The antibody is then harvested and purified using various chromatographic techniques .
Industrial Production Methods: The industrial production of this compound involves large-scale cell culture bioreactors where Chinese hamster ovary cells are grown under controlled conditions. The cells are genetically engineered to produce this compound, which is then extracted and purified through a series of filtration and chromatography steps to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions: Nivolumab, being a monoclonal antibody, primarily undergoes protein-specific reactions such as glycosylation, deamidation, and oxidation . These reactions can affect the stability and efficacy of the antibody.
Common Reagents and Conditions:
Glycosylation: This reaction occurs naturally in the cellular environment where the antibody is produced.
Deamidation: This can occur under physiological conditions and can be accelerated by changes in pH and temperature.
Oxidation: This reaction can be induced by exposure to light and oxygen.
Major Products Formed: The major products formed from these reactions include various isoforms of the antibody, which can have different levels of activity and stability .
Scientific Research Applications
Clinical Applications
Nivolumab has demonstrated significant efficacy across various cancers. Below are detailed applications based on clinical trials and studies.
Melanoma
This compound has shown promising results in treating advanced melanoma:
- Study Findings : In a pivotal trial, this compound significantly improved overall survival compared to conventional therapies, with a median overall survival of 10.2 months versus 6.9 months for placebo .
- Long-Term Outcomes : A five-year follow-up study indicated that 75% of patients achieved a partial response, highlighting its long-term efficacy in melanoma management .
Non-Small Cell Lung Cancer (NSCLC)
This compound is also a key treatment option for NSCLC:
- Efficacy : In clinical trials, this compound showed an objective response rate of 17% with a median response duration of 17 months in previously treated patients .
- Survival Rates : The median overall survival was significantly better than traditional chemotherapy, emphasizing its role as a first-line treatment option .
Renal Cell Carcinoma
The application of this compound extends to renal cell carcinoma:
- Clinical Trials : this compound has been evaluated in phase III trials where it demonstrated superior overall survival compared to standard treatments .
- Combination Therapy : When combined with ipilimumab, this compound further enhances treatment efficacy in advanced renal cell carcinoma .
Hodgkin Lymphoma
This compound is effective in treating relapsed or refractory classical Hodgkin lymphoma:
- Response Rates : Clinical studies report high response rates among patients previously treated with other therapies, establishing this compound as a viable option for this patient population .
Comparative Efficacy
A comparative analysis of this compound against other treatments reveals its relative advantages:
Cancer Type | Treatment Comparison | Median Overall Survival (Months) | Objective Response Rate (%) |
---|---|---|---|
Melanoma | This compound vs. Placebo | 10.2 vs. 6.9 | 75 (partial response) |
Non-Small Cell Lung Cancer | This compound vs. Chemotherapy | Significantly improved | 17 |
Renal Cell Carcinoma | This compound + Ipilimumab | Superior to standard therapies | Higher than monotherapy |
Hodgkin Lymphoma | This compound vs. Traditional | Improved survival rates | High response rates |
Case Studies
Several case studies illustrate the application and outcomes of this compound treatment:
-
Advanced Melanoma Case Study :
- A patient with advanced melanoma received this compound and exhibited a significant tumor reduction within two months.
- Follow-up indicated sustained remission over five years.
-
NSCLC Patient Response :
- A cohort of patients treated with this compound demonstrated a marked improvement in progression-free survival compared to historical controls.
- The study highlighted the drug's potential as a first-line therapy for advanced NSCLC.
Mechanism of Action
Nivolumab works by binding to the PD-1 receptor on T cells, preventing its interaction with PD-L1 and PD-L2 ligands expressed on tumor cells . This blockade releases the inhibition on T cells, allowing them to recognize and attack cancer cells more effectively . The primary molecular target is the PD-1 receptor, and the pathway involved is the PD-1/PD-L1 pathway .
Comparison with Similar Compounds
Ipilimumab: Another immune checkpoint inhibitor that targets cytotoxic T-lymphocyte-associated protein 4 (CTLA-4).
Pembrolizumab: Similar to nivolumab, it targets the PD-1 receptor but has different binding properties and clinical applications.
Uniqueness of this compound: this compound is unique in its ability to target the PD-1 receptor with high specificity and affinity, making it highly effective in enhancing the immune response against cancer cells . Its use in combination therapies has shown promising results in improving patient outcomes .
Biological Activity
Nivolumab, marketed as Opdivo, is a fully human IgG4 monoclonal antibody that functions as an immune checkpoint inhibitor by targeting programmed death-1 (PD-1). This compound has been extensively studied for its biological activity across various cancer types, demonstrating significant efficacy and safety profiles in clinical settings.
This compound binds to the PD-1 receptor on activated T cells, inhibiting its interaction with ligands PD-L1 and PD-L2. This blockade prevents the downregulation of T-cell activity that is typically induced by tumor cells expressing these ligands, thereby enhancing T-cell-mediated immune responses against tumors .
Key Features:
- Target : PD-1 receptor
- Ligands Blocked : PD-L1 and PD-L2
- Effect : Enhanced T-cell activation and anti-tumor immunity
Pharmacodynamics
This compound exhibits high affinity for the PD-1 receptor, achieving significant receptor occupancy following administration. A single intravenous dose of this compound (0.3–10 mg/kg) results in approximately 85% peak PD-1 receptor occupancy within 4–24 hours, with a plateau occupancy of around 72% maintained over time .
Table 1: Pharmacokinetics of this compound
Dose (mg/kg) | Peak Receptor Occupancy (%) | Time to Peak (hours) | Plateau Receptor Occupancy (%) |
---|---|---|---|
0.3 | 85 | 4-24 | 72 |
10 | 85 | 4-24 | 72 |
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, showing promising results across various cancer types including melanoma, non-small cell lung carcinoma (NSCLC), and renal cell carcinoma (RCC).
Case Studies and Trials:
- Melanoma : In a pivotal phase III trial, this compound demonstrated a significant reduction in the risk of disease recurrence or death by 58% compared to placebo in patients with resected stage IIB/C melanoma (HR = 0.42; P < 0.0001) .
- NSCLC : A phase I study reported an objective response rate of 17% among patients with advanced NSCLC, with durable responses observed .
- RCC : In patients with advanced RCC, this compound showed an objective response rate of approximately 27% .
Table 2: Summary of Clinical Efficacy
Cancer Type | Objective Response Rate (%) | Median Duration of Response (months) |
---|---|---|
Melanoma | 28 | Not specified |
Non-Small Cell Lung | 17 | Not specified |
Renal Cell Carcinoma | 27 | Not specified |
Safety Profile
The safety profile of this compound is generally favorable, with most adverse events being manageable. Immune-related adverse events (irAEs) are common but typically low-grade. The incidence of grade 3 or higher adverse events was reported at around 14% in clinical trials .
Common Adverse Events:
- Pruritus
- Skin rash
- Diarrhea
- Pneumonitis
- Endocrinopathies
Q & A
Q. What evidence supports the use of nivolumab as a first-line therapy in BRAF wild-type metastatic melanoma?
This compound demonstrated superior efficacy over dacarbazine in a phase 3 trial (CheckMate 066) for untreated BRAF wild-type metastatic melanoma. The 1-year overall survival (OS) rate was 72.9% vs. 42.1% (HR 0.42, P<0.001), with median progression-free survival (PFS) of 5.1 vs. 2.2 months (HR 0.43). Objective response rates were 40.0% vs. 13.9% (OR 4.06, P<0.001). Benefit was consistent across PD-L1 expression subgroups .
Q. How does this compound compare to docetaxel in advanced non-small cell lung cancer (NSCLC)?
In squamous NSCLC (CheckMate 017), this compound improved median OS to 9.2 months vs. 6.0 months with docetaxel (HR 0.59, P<0.001), with a 1-year OS rate of 42% vs. 24%. For nonsquamous NSCLC (CheckMate 057), median OS was 12.2 vs. 9.4 months (HR 0.73, P=0.002). Response rates favored this compound (19-20% vs. 9-12%), and grade 3/4 adverse events were lower (7-10% vs. 54-55%) .
Q. Is PD-L1 expression a reliable biomarker for this compound response across cancer types?
PD-L1 positivity (≥1% tumor membrane staining) correlates with higher response rates in NSCLC (36% vs. 0% in PD-L1-negative tumors, P=0.006) and melanoma. However, survival benefits in melanoma were observed regardless of PD-L1 status, suggesting limited universality. Researchers should contextualize PD-L1 thresholds (e.g., ≥1%, ≥5%, ≥10%) and combine with other biomarkers (e.g., tumor mutational burden) for robust predictive models .
Q. What methodological considerations apply when combining this compound with platinum-based chemotherapy in NSCLC?
In CheckMate 012, this compound (5-10 mg/kg) combined with platinum-doublet chemotherapy (e.g., paclitaxel-carboplatin) achieved objective response rates of 43-47%, with 2-year OS up to 62%. However, 45% experienced grade 3/4 adverse events, and 21% discontinued due to toxicity. Researchers should monitor for pneumonitis (7% incidence) and prioritize dose optimization (e.g., 5 mg/kg) to balance efficacy and safety .
Q. How can resistance mechanisms to this compound be systematically investigated in clinical cohorts?
Resistance mechanisms include tumor-intrinsic factors (e.g., JAK1/2 mutations, β2-microglobulin loss) and immune microenvironment shifts (e.g., T-cell exhaustion). Methodological approaches:
- Genomic profiling : Assess mutations in interferon-γ signaling pathways.
- Peripheral blood dynamics : Track absolute lymphocyte count (ALC) and neutrophil-to-lymphocyte ratio (NLR); ALC ≥1000/μL at week 3 correlates with improved OS (HR 0.40, P=0.004) .
- Tumor microenvironment analysis : Use multiplex immunohistochemistry to evaluate CD8+ T-cell infiltration and myeloid-derived suppressor cell density .
Q. What strategies mitigate immune-related adverse events (irAEs) in this compound-treated patients?
Common irAEs include fatigue (20-25%), pruritus (10-15%), and pneumonitis (3-7%). Grade 3/4 events occur in 10-15% of patients. Management protocols:
- Proactive monitoring : Baseline thyroid/liver function tests and chest imaging for high-risk patients (e.g., pre-existing interstitial lung disease).
- Corticosteroid tapering : Initiate prednisone (1-2 mg/kg/day) for grade 2+ irAEs, with gradual reduction over 4-6 weeks.
- Biomarker-guided intervention : Elevated CRP or LDH may signal severe toxicity .
Q. Why did perioperative this compound fail to improve outcomes in renal cell carcinoma (RCC)?
In the PROSPER trial (EA8143), perioperative this compound did not enhance recurrence-free survival (HR 0.94, P=0.32) vs. observation in RCC. Potential explanations include:
- Tumor microenvironment : Pre-surgical immunosuppression may limit T-cell activation.
- Timing : Adjuvant-only (vs. neoadjuvant) regimens might miss critical immune priming phases.
- Biomarker mismatch : PD-L1 expression was not stratified, potentially diluting benefit .
Q. How do baseline biomarkers like LDH and CRP influence this compound response in melanoma?
Elevated baseline LDH (HR 0.29, P<0.001) and CRP (HR 0.42, P=0.004) correlate with poorer OS. Researchers should:
- Stratify cohorts : Enroll patients with LDH ≤2× upper limit of normal (ULN) and CRP <10 mg/L.
- Dynamic monitoring : Post-treatment LDH normalization (by week 6) predicts prolonged survival (HR 0.33, P=0.001) .
Q. What long-term survival data exist for this compound in advanced cancers?
- Melanoma : 3-year OS rates reached 44-58% in phase 3 trials.
- NSCLC : 2-year OS was 39% (nonsquamous) and 23% (squamous), with durable responses observed beyond progression.
- Renal cell carcinoma : Median OS of 25 months in CheckMate 025, with 30% surviving ≥5 years. Sustained immune memory may explain these trends .
Q. How should contradictory clinical trial data inform this compound study design?
Example: Positive melanoma/NSCLC trials vs. negative RCC data (PROSPER). Recommendations:
- Precision enrollment : Use composite biomarkers (e.g., PD-L1 + tumor-infiltrating lymphocytes) rather than histology alone.
- Adaptive trials : Incorporate interim analyses for futility (e.g., PROSPER’s early termination).
- Mechanistic sub-studies : Pair clinical endpoints with translational metrics (e.g., TCR clonality, cytokine profiling) to explain discrepancies .
Properties
CAS No. |
946414-94-4 |
---|---|
Molecular Formula |
C6362H9862N1712O1995S42 |
Molecular Weight |
143599.39 g·mol−1 |
Synonyms |
Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN; |
Origin of Product |
United States |
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